molecular formula C6H7N3O2S B2515476 5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid CAS No. 1394040-92-6

5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid

Cat. No. B2515476
CAS RN: 1394040-92-6
M. Wt: 185.2
InChI Key: ZBHSDARDTZQJST-UHFFFAOYSA-N
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Description

The compound 5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid is a derivative within the class of triazolothiadiazines, which are heterocyclic compounds containing both triazole and thiadiazine rings. These compounds have been studied for various biological activities and are of interest due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of triazolothiadiazine derivatives typically involves the reaction of amino-triazoles with various reagents to introduce different substituents into the heterocyclic framework. For example, the synthesis of 6-aryl-3-(3-hydroxypropyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines was achieved by reacting 4-amino-3-(3-hydroxypropyl)-5-mercapto-1,2,4-triazole with substituted omega-haloacetophenones . Although the specific synthesis of 5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of triazolothiadiazine derivatives is confirmed using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide information about the functional groups present and the overall molecular framework. For instance, carboxymethyl- and carboxy-derivatives of triazolothiadiazines have been structurally characterized using IR, NMR, and mass spectra .

Chemical Reactions Analysis

Triazolothiadiazines can undergo various chemical reactions depending on the substituents present on the rings. The reactivity of these compounds can be influenced by the presence of functional groups such as carboxylic acid or hydroxypropyl groups. The specific chemical reactions that 5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid can participate in are not described in the provided papers, but it can be inferred that the carboxylic acid group may allow for reactions typical of carboxylic acids, such as esterification or amide formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolothiadiazine derivatives, such as solubility, melting point, and stability, are important for their potential application as pharmacological agents. The provided papers do not give specific details on these properties for 5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid. However, the biological evaluation of some derivatives indicates that these compounds have anti-inflammatory, analgesic, and antimicrobial activities, as well as plant growth regulating effects . These activities suggest that the compounds have adequate stability and bioavailability to exert their effects.

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity: A series of 6-aryl-3-(3,4-dialkoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines exhibited promising antimicrobial activity, suggesting their potential as antifungal agents (Sahu, Ganguly, & Kaushik, 2014).
  • Potential as Antimicrobial Agents: Compounds derived from 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines have shown significant antimicrobial activities against various microorganisms, highlighting their application in medical and agricultural fields (Kaplancikli, Turan-Zitouni, Ozdemir, & Revial, 2008).

Anti-Inflammatory Applications

Synthesis and Characterization

  • Novel Synthesis Methods

    Research has been conducted on developing new methods for synthesizing these compounds, such as the one-pot synthesis method for triazolothiadiazines, which could lead to more efficient production (Heravi, Bakherad, Rahimzadeh, & Bakavoli, 2002).

  • Structural Analysis and Characterization

    Studies have also focused on characterizing the structure of these compounds through various spectroscopic methods, contributing to a better understanding of their chemical properties (Britsun, Esipenko, Kudryavtsev, & Lozinskii, 2004).

properties

IUPAC Name

6,7-dihydro-5H-triazolo[5,1-b][1,3]thiazine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2S/c10-6(11)4-2-9-5(12-3-4)1-7-8-9/h1,4H,2-3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHSDARDTZQJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSC2=CN=NN21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid

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